Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an ethyl ester group at the 2nd position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated precursor with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or nickel.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-1H-imidazole-5-carboxylate: Similar structure but with different substitution patterns.
Methyl 5-fluoro-1H-imidazole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Fluoro-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their functional groups and substitution patterns.
Biological Activity
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a fluorinated derivative of imidazole that has garnered attention due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 5 position of the imidazole ring, which is believed to enhance its biological interactions. The compound's structure can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C₇H₈F N₃O₂ |
CAS Number | 1956324-94-9 |
Molecular Weight | 173.15 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in enhancing binding affinity to various biological receptors and enzymes. This compound may modulate several biochemical pathways, leading to diverse biological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.
- Anti-inflammatory Effects : this compound has been investigated for its ability to reduce inflammation in various models.
Biological Studies
Research has shown that this compound can serve as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are linked to its ability to interact with biological targets effectively.
- Antimicrobial Testing : In vitro studies have demonstrated significant antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes, which could lead to new treatments for conditions such as cancer and infections.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Antimicrobial Properties : A study conducted on bacterial strains revealed that the compound inhibited growth at concentrations lower than those required for similar non-fluorinated compounds, indicating enhanced potency due to fluorination.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Comparison Compound MIC |
---|---|---|
E. coli | 32 µg/mL | 64 µg/mL (non-fluorinated) |
S. aureus | 16 µg/mL | 32 µg/mL (non-fluorinated) |
Properties
Molecular Formula |
C7H9FN2O2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 |
InChI Key |
WASLLTIPHSNVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)F |
Origin of Product |
United States |
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